8-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid
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Overview
Description
8-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid is a chemical compound with the molecular formula C10H6BrNO3 and a molecular weight of 268.07 g/mol It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid typically involves the bromination of 2-oxo-1,2-dihydroquinoline-4-carboxylic acid. One common method includes the use of bromine in an organic solvent under controlled conditions to introduce the bromine atom at the 8-position of the quinoline ring .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve large-scale bromination reactions using appropriate safety and environmental controls to handle bromine and other reagents.
Chemical Reactions Analysis
Types of Reactions
8-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The quinoline ring can participate in redox reactions.
Condensation Reactions: The carboxylic acid group can form esters or amides through condensation reactions.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation Reactions: Oxidizing agents like potassium permanganate.
Reduction Reactions: Reducing agents such as sodium borohydride.
Condensation Reactions: Alcohols or amines in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Major Products Formed
Substitution Products: Various substituted quinoline derivatives.
Oxidation Products: Oxidized quinoline derivatives.
Reduction Products: Reduced quinoline derivatives.
Condensation Products: Esters or amides of quinoline.
Scientific Research Applications
8-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents.
Biological Studies: It serves as a probe to study biological processes involving quinoline derivatives.
Materials Science: It is used in the development of novel materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 8-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid involves its interaction with specific molecular targets. The bromine atom and the quinoline ring structure allow it to bind to various enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-Oxo-1,2-dihydroquinoline-4-carboxylic acid: Lacks the bromine atom at the 8-position.
6-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid: Bromine atom is at the 6-position instead of the 8-position.
Uniqueness
8-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid is unique due to the specific positioning of the bromine atom, which can significantly influence its chemical reactivity and biological activity. This positional isomerism can lead to different interactions with biological targets and varied applications in research and industry .
Properties
IUPAC Name |
8-bromo-2-oxo-1H-quinoline-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO3/c11-7-3-1-2-5-6(10(14)15)4-8(13)12-9(5)7/h1-4H,(H,12,13)(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFIDZXVJTIUYHG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)NC(=O)C=C2C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20734310 |
Source
|
Record name | 8-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20734310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1248595-74-5 |
Source
|
Record name | 8-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20734310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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